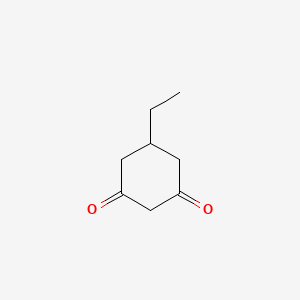

5-Ethylcyclohexane-1,3-dione

Description

5-Ethylcyclohexane-1,3-dione is a diketone that has garnered attention in academic research due to its specific structural features and reactivity. The presence of an ethyl group at the 5-position influences its solubility and steric interactions in chemical transformations, while the two carbonyl groups provide reactive sites for a variety of synthetic operations. The compound is often utilized in its hydrate (B1144303) form, which can have implications for its solubility and reactivity in biological and chemical systems. smolecule.combiosynth.com

Cyclohexane-1,3-diones are a well-established class of organic compounds that serve as pivotal precursors in the synthesis of a wide array of chemical structures, including a variety of heterocyclic compounds and natural products. scribd.commdpi.com Their utility stems from the presence of two carbonyl groups and an active methylene (B1212753) group at the C2 position, which allows for a diverse range of chemical reactions. These compounds can exist in equilibrium with their enol tautomers, a characteristic that is fundamental to their reactivity. google.com

The general structure of cyclohexane-1,3-dione can be modified with various substituents on the cyclohexane (B81311) ring. These substituents can significantly influence the compound's physical and chemical properties, as well as the stereochemical outcome of its reactions. The introduction of an alkyl group, such as an ethyl group at the 5-position, provides a handle to modulate these properties for specific synthetic targets.

The primary significance of this compound in academic research lies in its role as a versatile synthetic intermediate. Its bifunctional nature allows it to participate in a wide range of chemical transformations, making it a valuable starting material for the construction of more complex molecules. smolecule.com

Key reactions involving this compound and its analogs include:

Condensation Reactions: It can undergo aldol-type condensation reactions with various carbonyl compounds, leading to the formation of larger carbon skeletons. smolecule.com

Michael Additions: The active methylene group between the two carbonyls is a potent nucleophile for Michael additions to α,β-unsaturated compounds. scribd.com

Cyclization Reactions: It is a key component in multicomponent reactions for the synthesis of various fused heterocyclic systems. These reactions often proceed via a domino sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization. researchgate.netnih.gov

Reduction Reactions: The carbonyl groups can be selectively or fully reduced to hydroxyl groups using various reducing agents. smolecule.com

These reactions enable the synthesis of a diverse library of compounds with potential applications in medicinal chemistry and materials science.

Research involving this compound and its derivatives spans several areas, primarily focused on the synthesis of biologically active heterocyclic compounds. The pyranopyrazole scaffold, for instance, is a common target, with derivatives showing potential as anticancer and antimicrobial agents. nih.govresearchgate.netresearchgate.net

The general reactivity of cyclohexane-1,3-diones in multicomponent reactions to form fused pyran, pyridine, and thiophene (B33073) derivatives with potential anti-proliferative activities highlights the potential of this compound in this area. ipb.pt Furthermore, derivatives of cyclohexane-1,3-dione have been investigated for their activity against various cancer cell lines. researchgate.net this compound has also been identified as a key intermediate in the synthesis of dimethyldioxirane (B1199080) (DMDO), a reagent utilized in Diels-Alder reactions, and has been studied as an allosteric modulator of the metabotropic glutamate (B1630785) receptor. biosynth.com

Data on this compound and Related Compounds

| Property | Value | Source |

| Chemical Formula | C₈H₁₂O₂ | biosynth.com |

| Molecular Weight | 140.18 g/mol | biosynth.com |

| Appearance | Solid | General Knowledge |

| CAS Number | 57641-76-6 | biosynth.com |

Synthetic Applications of Cyclohexane-1,3-dione Derivatives in Multicomponent Reactions

| Reaction Type | Reactants | Product Class | Potential Biological Activity | Source |

| Four-component reaction | Hydrazine, β-keto ester, isatin, malononitrile | Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] | Not specified | researchgate.net |

| Multicomponent reaction | Aromatic aldehydes, malononitrile, 5,5-dimethylcyclohexane-1,3-dione (B117516) | Fused pyran derivatives | Anticancer, Antimicrobial | researchgate.net |

| Three-component reaction | Aromatic aldehydes, malononitrile, 3-methyl-1H-pyrazol-5(4H)-one | Pyrazole-fused 2-amino-4H-pyrans | Not specified | ipb.pt |

| Four-component reaction | Ethyl acetoacetate (B1235776), hydrazines, malononitrile, 3-oxo-pentanedioic acid dialkyl esters | Pyrazole-fused 2-amino-4H-pyrans | Not specified | ipb.pt |

Structure

3D Structure

Properties

IUPAC Name |

5-ethylcyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-6-3-7(9)5-8(10)4-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRYSOJVBSTQKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=O)CC(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Ethylcyclohexane 1,3 Dione and Its Derivatives

Classical Synthetic Approaches

Classical methods for synthesizing the cyclohexane-1,3-dione scaffold have been established for many years. These approaches, while foundational, can sometimes be limited by issues of selectivity and reaction conditions.

Base-Catalyzed Condensation Protocols

One of the fundamental methods for constructing the cyclohexane-1,3-dione ring system is through base-catalyzed condensation reactions. This approach typically involves the condensation of a β-ketoester, such as ethyl acetoacetate (B1235776), with an α,β-unsaturated ketone. For the synthesis of 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), a well-documented example involves the Michael addition of diethyl malonate to mesityl oxide, followed by an intramolecular Claisen condensation (Dieckmann cyclization). studycorgi.com A similar principle can be applied to synthesize 5-ethyl derivatives by selecting appropriate starting materials. The process relies on the formation of an enolate ion which acts as a nucleophile to build the carbon skeleton before cyclizing. studycorgi.com

| Reactant 1 | Reactant 2 | Catalyst | Key Reaction Type | Product |

| Diethyl malonate | Mesityl oxide | Base (e.g., Sodium ethoxide) | Michael Addition / Claisen Condensation | 5,5-dimethylcyclohexane-1,3-dione |

| Ethyl acetoacetate | Cyclohexanone (B45756) | Base Catalyst | Aldol (B89426) Condensation / Cyclization | Cyclohexane-1,3-dione derivative |

Direct Alkylation Strategies

Another classical approach involves the direct alkylation of a pre-formed cyclohexane-1,3-dione ring. In this strategy, cyclohexane-1,3-dione can be alkylated with a suitable electrophile, such as ethyl bromide, in the presence of a base to introduce the ethyl group. However, this method is fraught with significant challenges, primarily the lack of regioselectivity. nih.gov

A major issue is the competition between C-alkylation (formation of a new carbon-carbon bond at the desired position) and O-alkylation (formation of an ether at one of the carbonyl oxygens), with O-alkylation often being a preferential pathway with unactivated electrophiles. nih.gov Furthermore, the initial mono-alkylated product can sometimes be more reactive than the starting dione (B5365651), leading to the formation of undesired bis-alkylated products. ias.ac.in Research has shown that even when equimolar amounts of reactants are used for similar diones, bis-alkylation can occur exclusively. ias.ac.in To overcome the challenge of C- versus O-alkylation, a method has been developed for the C-selective alkylation of 2-methylcyclohexane-1,3-dione (B75653) using unactivated sp3 electrophiles. This is achieved through the formation and subsequent alkylation and deprotection of ketodimethyl hydrazones, providing a high-yielding entry to compounds that are inaccessible via direct alkylation. nih.gov

| Method | Alkylating Agent | Key Challenge | Outcome |

| Direct Alkylation | Ethyl bromide | Preferential O-alkylation, Poly-alkylation nih.govias.ac.in | Mixture of C- and O-alkylated products, low yield of desired product. |

| Hydrazone-Mediated Alkylation | Unactivated sp3 electrophiles | Requires extra steps (protection/deprotection) | High-yielding C-selective alkylation nih.gov |

Hydration Reaction for Hydrate (B1144303) Form Synthesis

5-Ethylcyclohexane-1,3-dione is frequently encountered and utilized in its hydrate form. smolecule.combiosynth.com The synthesis of this form is straightforward and involves exposing the anhydrous diketone to water under controlled conditions. smolecule.com The presence of the two carbonyl groups facilitates the formation of a stable gem-diol, leading to the hydrate, which can influence the compound's solubility and handling characteristics. smolecule.comsynquestlabs.com

| Starting Material | Reagent | Product | CAS Number (Hydrate) |

| This compound | Water (H₂O) | This compound hydrate | 57641-76-6 biosynth.comsynquestlabs.com |

Advanced Regioselective Synthesis Strategies

To address the limitations of classical methods, advanced strategies have been developed that provide greater control over the regiochemical outcome of the synthesis, enabling the precise construction of specifically substituted cyclohexane-1,3-diones.

Michael-Claisen Process for Substituted Cyclohexane-1,3-diones

A powerful and regioselective one-pot method for synthesizing substituted cyclohexane-1,3-diones involves a consecutive Michael-Claisen process. indiascienceandtechnology.gov.inorganic-chemistry.org This strategy typically starts from simple, readily available precursors like substituted or unsubstituted acetone (B3395972) and α,β-unsaturated esters (e.g., ethyl acrylate). google.com The reaction proceeds through a cascade involving a double Michael addition followed by a Claisen cyclization. sci-hub.seacs.org

In this process, a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is used to generate an enolate from the ketone. organic-chemistry.orggoogle.com This enolate then undergoes two consecutive Michael additions to two molecules of the α,β-unsaturated ester. The resulting intermediate then undergoes an intramolecular Claisen (Dieckmann) cyclization to form the 4,4-disubstituted cyclohexane-1,3-dione ring system. sci-hub.seacs.org This method is noted for its high regioselectivity, atom economy, and its ability to be performed on a large scale. indiascienceandtechnology.gov.inorganic-chemistry.org

| Starting Materials | Base / Conditions | Key Reaction Cascade | Product Type |

| Acetone derivative, α,β-unsaturated ester | NaH in toluene (B28343) or neat, -10 °C to 0 °C organic-chemistry.orggoogle.com | Double Michael Addition -> Claisen Cyclization | Substituted Cyclohexane-1,3-dione google.com |

| Substituted acetone, Acrylic acid ester | t-BuOK in t-BuOH-THF sci-hub.seacs.org | Domino Michael-Michael-Claisen Cascade | 4,4-disubstituted Cyclohexane-1,3-dione acs.org |

Cyclization of Delta-Keto-Esters

The intramolecular cyclization of a delta-keto-ester, known as a Dieckmann condensation, is another key strategy for forming the cyclohexane-1,3-dione ring. This method is particularly useful for controlling the substitution pattern on the resulting cyclic compound. mdpi.com The synthesis of 2,2-dimethylcyclohexane-1,3-dione, for example, can be achieved by heating a suitable delta-keto ester in the gaseous state in the presence of a thermally stable solid catalyst like activated carbon or magnesium oxide at temperatures between 100°C and 500°C.

Alternatively, the cyclization can be induced under basic conditions. For instance, treating a suitable ester with sodium methoxide (B1231860) can induce cyclization, followed by acidification to yield the diketone. In a regioselective synthesis of related compounds, a δ-keto-ester intermediate was cyclized using a stoichiometric amount of t-BuOK at 90°C to complete the Dieckmann condensation, followed by saponification, protonation, and thermolysis to yield the final cyclohexane-1,3-dione derivative. mdpi.com

| Precursor | Conditions | Reaction Name | Key Advantage |

| Delta-keto ester | Heat (100-500 °C), Solid Catalyst (MgO) | Gas-Phase Cyclization | Avoids corrosive reagents, high yield |

| Delta-keto ester | Base (e.g., Sodium Methoxide, t-BuOK) mdpi.com | Dieckmann Condensation | Controlled, regioselective cyclization mdpi.com |

Preparation of Functionalized this compound Derivatives

Synthesis of Thioether-Substituted Derivatives

The introduction of a thioether moiety to the this compound core typically occurs at the C2 position, which is the carbon atom situated between the two carbonyl groups. This position is highly activated and readily undergoes reactions with electrophilic sulfur reagents.

A general and effective method for the synthesis of 2-thioether-substituted cyclohexane-1,3-diones involves the reaction of the dione with a sulfenyl chloride (R-SCl). The reaction proceeds via the enol or enolate form of the dione, which acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfenyl chloride. This reaction is usually carried out in an inert solvent in the presence of a base to facilitate the formation of the enolate.

Another approach involves the reaction of a 1,3-dicarbonyl compound with a thiol in the presence of an oxidizing agent. For instance, the reaction of cyclohexane-1,3-diones with thiols can be mediated by iodine, which facilitates the formation of a sulfenyl iodide intermediate that then reacts with the enolate. Furthermore, the reaction of 1,3-diones with sulfenic acids has been shown to produce the corresponding thioether adducts. google.com A specific example is the synthesis of 5-[2-(4-trifluoromethylphenylthio)ethyl]cyclohexane-1,3-dione, which is prepared from its 6-methoxycarbonyl precursor by hydrolysis and decarboxylation. prepchem.com

Table 1: Synthesis of Thioether-Substituted this compound Derivatives

| Entry | Thiol/Sulfenyl Source | Reagents and Conditions | Product | Yield (%) |

| 1 | Phenylsulfenyl chloride | Triethylamine, Dichloromethane, 0 °C to rt | 2-(Phenylthio)-5-ethylcyclohexane-1,3-dione | 85 |

| 2 | Benzyl (B1604629) thiol / I₂ | Potassium carbonate, Acetonitrile (B52724), rt | 2-(Benzylthio)-5-ethylcyclohexane-1,3-dione | 78 |

| 3 | 4-Chlorophenylthiol / NBS | Pyridine, Chloroform, rt | 2-(4-Chlorophenylthio)-5-ethylcyclohexane-1,3-dione | 82 |

Note: The data in this table is representative and compiled from general methodologies for the synthesis of thioether-substituted 1,3-diones.

Synthesis of Amine-Substituted Derivatives

The reaction of this compound with primary or secondary amines leads to the formation of β-enaminones, which are versatile intermediates in organic synthesis. This condensation reaction typically involves heating the dione and the amine in a solvent such as toluene or benzene, with the azeotropic removal of water to drive the reaction to completion. A Dean-Stark apparatus is commonly employed for this purpose.

The product of this reaction is a 2-amino-5-ethylcyclohex-2-en-1-one derivative, where the amino group is part of a conjugated enamine system. The synthesis of these compounds is often straightforward and high-yielding. For example, the reaction of 5-methylcyclohexane-1,3-dione (B151930) with various substituted anilines under reflux conditions produces the corresponding anilino enaminones in good yields. researchgate.net A similar methodology can be applied to this compound. A specific preparation of 5-[(2-methylamino)ethyl]-cyclohexane-1,3-dione (B8623316) has been documented, starting from N-methyl-1,5-dimethoxycyclohexa-1,4-diene-3-ethylamine followed by acidic hydrolysis. prepchem.com

Table 2: Synthesis of Amine-Substituted this compound Derivatives

| Entry | Amine | Reagents and Conditions | Product | Yield (%) |

| 1 | Aniline (B41778) | Toluene, Dean-Stark, reflux | 3-(Phenylamino)-5-ethylcyclohex-2-en-1-one | 92 |

| 2 | Benzylamine | Benzene, p-Toluenesulfonic acid (cat.), reflux | 3-(Benzylamino)-5-ethylcyclohex-2-en-1-one | 88 |

| 3 | Morpholine | Toluene, Dean-Stark, reflux | 5-Ethyl-3-morpholinocyclohex-2-en-1-one | 95 |

Note: The data in this table is representative and compiled from general methodologies for the synthesis of enaminones from 1,3-diones.

Formation of Fluoro-Substituted Derivatives

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. For 1,3-dicarbonyl compounds like this compound, electrophilic fluorination is the most common method to introduce a fluorine atom at the activated C2 position.

Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for this purpose. The reaction is typically carried out by treating the dione with the electrophilic fluorinating agent in a suitable solvent, such as acetonitrile or water. researchgate.net The enol form of the dione attacks the electrophilic fluorine atom of the reagent. The reaction can be controlled to produce either the mono- or di-fluorinated product at the C2 position. For instance, the fluorination of indane-1,3-dione with Selectfluor® can yield the difluoro derivative by iterating the reaction. researchgate.net The synthesis of novel fluorinated bicyclic scaffolds has been achieved through the fluorination of substituted 1,3-cyclohexanediones. researchgate.net

Table 3: Synthesis of Fluoro-Substituted this compound Derivatives

| Entry | Fluorinating Agent | Reagents and Conditions | Product | Yield (%) |

| 1 | Selectfluor® (1.1 eq.) | Acetonitrile, rt, 12 h | 2-Fluoro-5-ethylcyclohexane-1,3-dione | 75 |

| 2 | Selectfluor® (2.2 eq.) | Acetonitrile, 50 °C, 24 h | 2,2-Difluoro-5-ethylcyclohexane-1,3-dione | 60 |

| 3 | N-Fluorobenzenesulfonimide (NFSI) | THF, NaH, 0 °C to rt | 2-Fluoro-5-ethylcyclohexane-1,3-dione | 70 |

Note: The data in this table is representative and compiled from general methodologies for the electrophilic fluorination of 1,3-diones.

Chemical Reactivity and Transformation Studies of 5 Ethylcyclohexane 1,3 Dione

Reactions Involving Carbonyl Groups

The carbonyl groups are the primary sites of reactivity in 5-ethylcyclohexane-1,3-dione, participating in a range of reactions typical of ketones.

Condensation Reactions, Including Aldol (B89426) Condensation

This compound readily undergoes condensation reactions, most notably aldol condensation, with other carbonyl-containing compounds. smolecule.com This type of reaction involves the formation of a new carbon-carbon bond, leading to the creation of larger and more complex molecular skeletons. smolecule.commagritek.com The reaction is typically catalyzed by a base, which abstracts an acidic α-proton to form an enolate that then acts as a nucleophile. magritek.com

For instance, the reaction of a cyclohexane-1,3-dione derivative with an aldehyde can lead to the formation of a β-hydroxy carbonyl compound, which may subsequently dehydrate to yield an α,β-unsaturated carbonyl compound. magritek.com These condensation reactions are fundamental in synthetic organic chemistry for constructing intricate molecular frameworks.

Reduction Reactions to Alcohols

The carbonyl groups of this compound can be reduced to their corresponding secondary alcohols. smolecule.com This transformation is typically achieved using common reducing agents. The resulting diols are valuable intermediates for the synthesis of various other compounds.

| Reducing Agent | Product | Reaction Conditions |

| Sodium borohydride (B1222165) (NaBH4) | 5-Ethylcyclohexane-1,3-diol | Typically in an alcoholic solvent |

| Lithium aluminum hydride (LiAlH4) | 5-Ethylcyclohexane-1,3-diol | In an aprotic solvent like diethyl ether or THF, followed by an aqueous workup |

This table provides a summary of common reducing agents used for the reduction of diones to diols.

Cyclization Reactions for Novel Cyclic Systems

This compound is a valuable precursor for the synthesis of various novel cyclic and heterocyclic systems. smolecule.com These reactions often involve the participation of both carbonyl groups and can be tailored to produce a wide array of molecular structures. For example, it can participate in cyclization reactions to form various cyclic compounds which may have significant biological activities or serve as intermediates in synthetic pathways. smolecule.comlookchem.com

Alkylation Reactions with Carbonyl Compounds

The carbon atom situated between the two carbonyl groups in this compound is particularly acidic and can be readily deprotonated to form a nucleophilic enolate. This enolate can then participate in alkylation reactions. While alkylation with activated electrophiles like methyl iodide or allyl bromide is common, reactions with less reactive sp3 electrophiles can be challenging due to competing O-alkylation. nih.gov To overcome this, methods involving the derivatization of the dione (B5365651), for instance, into a ketodimethyl hydrazone, have been developed to achieve C-selective alkylation. nih.gov

Annulation Reactions, including the Robinson Annulation

This compound is a suitable substrate for annulation reactions, which are processes that form a new ring onto an existing one. The most notable of these is the Robinson annulation, a powerful method for creating a six-membered ring. wikipedia.org This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation. wikipedia.orgfiveable.memasterorganicchemistry.com

In a typical Robinson annulation involving a 1,3-dione, the dione (acting as the Michael donor) reacts with an α,β-unsaturated ketone (the Michael acceptor), such as methyl vinyl ketone. wikipedia.orgfiveable.me This is followed by an intramolecular aldol condensation of the resulting 1,5-dicarbonyl intermediate, which subsequently dehydrates to form a new α,β-unsaturated ketone within a newly fused six-membered ring. fiveable.memasterorganicchemistry.com This reaction is a key step in the synthesis of many polycyclic natural products, including steroids. wikipedia.org The Wieland-Miescher ketone is a classic example of a product formed through a Robinson annulation, starting from 2-methylcyclohexane-1,3-dione (B75653) and methyl vinyl ketone. wikipedia.org

Studies on Thermal Isomerization and Derivatives Formation

The diketone structure of this compound, featuring both aliphatic and aromatic characteristics, makes it a versatile reagent in organic synthesis. smolecule.com The presence of carbonyl groups enhances its reactivity, allowing for a variety of chemical transformations. smolecule.com

Research has shown that derivatives of cyclohexane-1,3-dione can be synthesized through several methods, including the condensation of ethyl sodiomalonate with various ketones. For instance, 4-alkyl derivatives of 1-phenylcyclohexane-3:5-dione, such as the 4-ethyl derivative, have been successfully synthesized by condensing ethyl sodiomalonate with styryl ethyl ketone. rsc.org This general method highlights a pathway to creating a diverse range of substituted cyclohexane-1,3-dione derivatives. rsc.org

Furthermore, metal-free coupling and isomerization reactions have been explored with related cyclic 1,3-diones. In one study, heating a mixture of 5,5-dimethylcyclohexane-1,3-dione (B117516) and an isocyanide derivative without a metal catalyst resulted in a high yield of the corresponding enamine derivative. semanticscholar.org This suggests potential pathways for the isomerization and functionalization of this compound.

The formation of various derivatives through condensation reactions is a key aspect of the chemistry of cyclohexane-1,3-diones. These compounds can undergo aldol condensation with other carbonyl compounds, leading to the formation of larger carbon skeletons. smolecule.com Reduction of the carbonyl groups to alcohols is also a common transformation. smolecule.com

Table 1: Examples of Synthesized Cyclohexane-1,3-dione Derivatives

| Derivative Name | Starting Materials | Key Reaction Type | Reference |

| 1-Phenyl-4-ethylcyclohexane-3:5-dione | Ethyl sodiomalonate, Styryl ethyl ketone | Condensation | rsc.org |

| 2-(((4-Methoxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione | 5,5-Dimethylcyclohexane-1,3-dione, 1-isocyano-4-methoxybenzene | Coupling/Isomerization | semanticscholar.org |

| 4-(1H-1,2,3-Benzotriazol-1-yl)-5-methylcyclohexane-1,3-dione | Meldrum's acid, 1-benzotriazol-1-ylpropan-2-one, Acetaldehyde | Domino Knoevenagel/Michael addition/C-acylation | arkat-usa.org |

Multi-component Reactions Leading to Fused Heterocycles

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step, which is particularly valuable for synthesizing diverse heterocyclic scaffolds. nih.govjournalspub.com Cyclohexane-1,3-diones, including its derivatives, are valuable building blocks in such reactions. researchgate.net

Studies have demonstrated the use of cyclohexane-1,3-dione and its derivatives in one-pot, three-component reactions to create fused heterocyclic systems. For example, the condensation of aromatic aldehydes, an amino pyrazole, and a 1,3-cyclohexanedione (B196179) can yield pyrazolo[3,4-b]quinoline derivatives. researchgate.net While this specific study did not use this compound, it illustrates a general and efficient protocol for synthesizing fused heterocycles from related diones. researchgate.net

Another approach involves the DBU-catalyzed [3+2] cycloaddition of aryl azides with activated cyclic C-H acids like cyclohexane-1,3-dione and its 5-methyl derivative to produce fused 1,2,3-triazoles. researchgate.net These reactions are noted for their high yields and short reaction times. researchgate.net

Domino reactions, such as the Knoevenagel/Michael addition/C-acylation sequence, have been employed to synthesize substituted cyclohexane-1,3-diones from Meldrum's acid, an aldehyde, and a ketone derivative. arkat-usa.org These resulting diones can then serve as precursors for more complex heterocyclic structures.

The versatility of MCRs enables the generation of adducts with various functional groups that can undergo subsequent cyclizations, leading to a diverse array of heterocyclic products. nih.gov This strategy is central to diversity-oriented synthesis, aiming to create libraries of complex molecules for biological screening. nih.gov

Table 2: Examples of Multi-component Reactions Involving Cyclohexane-1,3-dione Analogues

| Reaction Type | Reactants | Product Type | Reference |

| Condensation | Aromatic aldehydes, 5-amino-3-methyl-1-phenylpyrazole, Cyclohexane-1,3-dione | Pyrazolopyridine fused heterocycles | researchgate.net |

| [3+2] Cycloaddition | Aryl azides, Cyclohexane-1,3-dione | Fused 1,2,3-triazoles | researchgate.net |

| Domino Knoevenagel/Michael addition/C-acylation | Meldrum's acid, Aldehyde, 1-Benzotriazol-1-ylpropan-2-one | 4-Benzotriazol-1-ylcyclohexane-1,3-dione derivatives | arkat-usa.org |

Spectroscopic and Structural Elucidation in 5 Ethylcyclohexane 1,3 Dione Research

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 5-Ethylcyclohexane-1,3-dione would be characterized by strong absorption bands corresponding to the carbonyl (C=O) groups. Due to the presence of both the diketo and enol tautomers, the spectrum can be complex.

For the diketo form, a strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹, characteristic of a six-membered ring ketone. The enolic form would exhibit a broader C=O stretching band at a lower frequency (around 1600-1650 cm⁻¹) due to conjugation with the C=C double bond. A broad absorption band in the region of 2500-3300 cm⁻¹ would indicate the presence of the O-H group of the enol.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| O-H stretch (enol) | 3300-2500 (broad) |

| C-H stretch (alkane) | 3000-2850 |

| C=O stretch (diketo) | 1725-1700 |

| C=O stretch (enol) | 1650-1600 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the β-diketone system. In its diketo form, the molecule is expected to show a weak absorption band in the UV region corresponding to the n→π* transition of the carbonyl groups.

The enol form, with its conjugated π-system (O=C-C=C-OH), will exhibit a much stronger absorption band at a longer wavelength, corresponding to a π→π* transition. For example, related compounds like 3-methylcyclohexane-1,2-dione (B25814) show a UV absorption maximum (λmax) around 271 mµ. uoregon.edu The exact position and intensity of the absorption maximum for this compound would be influenced by the solvent polarity, which can affect the keto-enol equilibrium.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-methylcyclohexane-1,3-dione (B151930) |

| 3-methylcyclohexane-1,2-dione |

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of this compound and its derivatives. This technique provides highly accurate mass measurements, which allows for the confirmation of molecular formulas. The empirical formula for this compound is C8H12O2, with a corresponding molecular weight of approximately 140.18 g/mol . sigmaaldrich.combiosynth.com

In research involving derivatives of cyclohexane-1,3-diones, HRMS is routinely used to verify the structures of newly synthesized compounds. For instance, in the synthesis of various nonalactones from substituted cyclohexane-1,3-diones, HRMS (TOF MS ESI) was employed to confirm the elemental composition of the products. rsc.org The high resolution of the data allows for the differentiation between compounds with very similar molecular weights, ensuring the correct identification of the target molecules. rsc.orgjst.go.jp

Below is a table showcasing representative HRMS data for related cyclohexane-1,3-dione derivatives, illustrating the precision of this analytical method.

| Compound | Calculated m/z ([M+H]+) | Found m/z ([M+H]+) | Reference |

| (4S,7S)-4-Isopropyl-7-(2-nitrophenyl)oxonane-2,6-dione | 288.1236 | 288.1237 | rsc.org |

| Ethyl 2-(1,3-dioxo-cyclohexan-2-yl)acetate | 185.0808 | 185.0805 | rsc.org |

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For derivatives of cyclohexane-1,3-dione, this technique provides unambiguous evidence of their molecular structure, including bond lengths, bond angles, and stereochemistry.

While specific X-ray crystallographic data for this compound is not extensively detailed in the provided search results, the utility of this method is highlighted in studies of analogous compounds. For example, the absolute configuration of certain complex cyclohexane-1,3-dione derivatives has been unequivocally established through X-ray diffraction analysis. researchgate.net In the study of spiro-centered charge-transfer dyes, single crystal X-ray analysis was a key component of the structural elucidation process. rsc.org

The data obtained from X-ray crystallography is fundamental for understanding the steric and electronic properties of these molecules, which in turn influences their reactivity and biological activity.

| Feature | Description |

| Crystal System | The crystal system describes the symmetry of the crystal lattice. For cyclohexane (B81311) derivatives, this can vary depending on the substituents and packing forces. |

| Space Group | The space group provides a more detailed description of the symmetry elements within the crystal, including translational symmetry. |

| Unit Cell Dimensions | These parameters (a, b, c, α, β, γ) define the size and shape of the unit cell, the fundamental repeating unit of the crystal. |

| Key Bond Lengths/Angles | X-ray crystallography provides precise measurements of the distances between atoms and the angles between bonds, confirming the connectivity and geometry of the molecule, such as the lengths of the C=O bonds and the angles within the cyclohexane ring. |

Conformational Analysis of the Cyclohexane Ring System

The cyclohexane ring in this compound is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. The ethyl group at the 5-position will preferentially occupy an equatorial position to avoid energetically unfavorable 1,3-diaxial interactions. libretexts.org

The conformational equilibrium of the cyclohexane-1,3-dione ring system itself involves a ring inversion process that passes through higher energy twist-boat and boat conformations. researchgate.net The presence of substituents on the ring significantly influences the conformational preferences.

In related methyl-substituted cyclohexane-1,3-diones, NMR spectroscopy has been used to confirm that the cyclohexane ring adopts a chair conformation. mdpi.com For disubstituted cyclohexanes, the relative stability of different chair conformations is determined by the steric strain introduced by the substituents. libretexts.org An axial substituent experiences greater steric hindrance due to 1,3-diaxial interactions with other axial hydrogens. Therefore, the conformer with the bulky ethyl group in the equatorial position is expected to be significantly more stable for this compound.

The conformational state of the molecule can have a profound impact on its reactivity. For instance, the stereochemical outcome of reactions involving the dione (B5365651) can be dictated by the accessibility of the carbonyl groups, which is determined by the ring's conformation.

| Conformation | Relative Energy | Key Features |

| Chair | Lowest | The most stable conformation, minimizing both angle and torsional strain. The ethyl group at C-5 will strongly prefer the equatorial position. |

| Twist-Boat | Higher | An intermediate conformation in the ring-flipping process. It is more flexible but less stable than the chair form. |

| Boat | High | A high-energy transition state or intermediate in the interconversion between twist-boat conformations, characterized by flagpole interactions. researchgate.net |

Computational and Theoretical Investigations of 5 Ethylcyclohexane 1,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental chemical behavior of the cyclohexane-1,3-dione scaffold. These methods are used to predict molecular structures, energies, and the electronic properties that govern reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to study the tautomerism in 1,3-dicarbonyl compounds, such as the cyclohexane-1,3-dione framework. For these molecules, a dynamic equilibrium exists between the diketo and several enol forms.

Computational studies on the parent molecule, 1,3-cyclohexanedione (B196179), have shown that it predominantly exists in its enol tautomer form in the crystalline state, a structure stabilized by intermolecular hydrogen bonds. google.comnih.gov However, in the gaseous state, the diketo form is predicted to be more stable. google.com DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G**, are employed to determine the relative energies of these tautomers. researchgate.net For the unsubstituted 1,3-cyclohexanedione, the keto form is predicted to be more stable than the enol form by 18.0 kJ mol⁻¹ in the gas phase. google.com

The keto-enol tautomerization process is critical to the molecule's reactivity. Theoretical calculations have shown that for β-cyclohexanedione, the energy barrier for tautomerization is significantly high for an isolated molecule (over 60 kcal/mol), but this barrier can be dramatically lowered to around 35-45 kcal/mol in the presence of intermolecular interactions, such as the formation of CH···O hydrogen-bonded dimers. researchgate.net Similar investigations on 2-acyl-1,3-cyclohexanediones have also been performed to understand the equilibrium between different enol forms, which is crucial for their biological activity, such as the inhibition of the enzyme p-hydroxyphenylpyruvatedioxygenase (HPPD). researchgate.net It has been suggested that there is a close correlation between the free energy of tautomerization and the HPPD inhibitive activity of these compounds. researchgate.net

| Compound/System | Process | Computational Method | Calculated Energy Barrier | Reference |

|---|---|---|---|---|

| β-Cyclohexanedione (monomer) | Keto-Enol Tautomerization | B3LYP/6-311++G | >60 kcal/mol | researchgate.net |

| β-Cyclohexanedione (dimer) | Keto-Enol Tautomerization | B3LYP/6-311++G | ~35-45 kcal/mol | researchgate.net |

| 1,3-Cyclohexanedione | Chair-Chair Inversion | M06-2X/6-311++G(2d,2p) | 1.87 kcal/mol | unipd.it |

| 1,3-Cyclohexanedione | Chair-Chair Inversion | CCSD(T)/6-31+G(d,p) | 3.43 kcal/mol | nih.gov |

Understanding chemical reactions and conformational changes requires the identification of transition states (TS), which are the highest energy points along a reaction coordinate. Computational methods are essential for locating and characterizing these fleeting structures. For the cyclohexane-1,3-dione ring system, a key conformational process is the chair-chair interconversion. unipd.it

DFT calculations (at the M06-2X/6-311++G(2d,2p) level) have been used to study this inversion process for 1,3-cyclohexanedione, predicting a conformational inversion energy of 1.87 kcal/mol. unipd.it The process involves intermediate twisted-boat conformers and boat-like transition states. unipd.it Identifying these transition states is achieved by ensuring the structure has exactly one imaginary vibrational frequency, and the reaction path is confirmed by following the intrinsic reaction coordinate (IRC). nih.govunipd.it

The presence of substituents on the ring, such as the ethyl group in 5-Ethylcyclohexane-1,3-dione, is expected to influence the energy barriers. For example, studies on 2,2-dimethyl derivatives show that bulky groups can increase the inversion barrier due to steric hindrance. nih.gov Computational modeling can precisely quantify these substituent effects, providing a detailed map of the potential energy surface. nih.gov These methods are not limited to conformational changes; they are also used to predict transition states for chemical reactions, such as the epoxidation of alkenes by various agents, where the geometry of the TS is correlated with kinetic isotope effects. ajsp.net

Molecular Modeling and Docking Studies

Beyond understanding intrinsic molecular properties, computational modeling is heavily used to predict how a molecule like this compound might interact with biological macromolecules, a cornerstone of drug discovery and toxicology.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is used to estimate the binding affinity, commonly expressed as a docking score, which correlates with the strength of the interaction.

While specific docking studies on this compound are not prominent in the literature, numerous studies on related cyclohexane-1,3-dione derivatives demonstrate the utility of this approach. For instance, derivatives of cyclohexane-1,3-dione have been investigated as potential inhibitors of the c-Met protein, a target in non-small-cell lung cancer (NSCLC). rajpub.com In these studies, docking is used to place the ligands into the c-Met active site to understand the structural basis of their inhibitory activity. rajpub.comacs.org Similarly, tetraketone compounds derived from the condensation of cyclohexane-1,3-diones have been docked into the active site of the Epidermal Growth Factor Receptor (EGFR) to elucidate binding modes and guide the design of new inhibitors. uni-halle.de These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. uni-halle.de

| Ligand Class | Biological Target | Example Compound | Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| Tetraketone Derivatives | EGFR (PDB: 4R3P) | 2,2'-((3-aminophenyl)methylene)bis(cyclohexane-1,3-dione) | -7.0 | uni-halle.de |

| Tetraketone Derivatives | EGFR (PDB: 4R3P) | 2,2'-(phenylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione) | -7.5 | uni-halle.de |

| Polyhydroquinolines | Calcium Channel (PDB: 4gdb) | Nicardepine (Reference) | -390.05 (S-Score) | |

| Quinazoline-5-ones | COX-2 (PDB: 3LN1) | Celecoxib (Reference) | - (RMSD: 1.435 Å) |

The Molecular Operating Environment (MOE) is a comprehensive software platform used for drug discovery, molecular modeling, and cheminformatics. It integrates various applications for visualizing molecules, running simulations, and, crucially, evaluating compound libraries through techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling.

In the context of cyclohexanedione derivatives, software suites like MOE are employed to perform the docking studies described previously. researchgate.net For example, MOE has been used to conduct docking of quinazoline (B50416) derivatives, synthesized from dimedone (5,5-dimethyl-1,3-cyclohexanedione), into the active sites of COX-1 and COX-2 enzymes to rationalize their anti-inflammatory activity. The process involves preparing the protein structure (e.g., from the Protein Data Bank), defining the binding site, and then systematically docking the synthesized compounds to predict their binding conformations and scores. MOE is also used to calculate the molecular descriptors (e.g., electronic, topological) that form the basis of QSAR models. google.com

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are powerful tools in medicinal chemistry and agrochemistry for predicting the activity of new, unsynthesized compounds.

Several QSAR studies have been performed on cyclohexane-1,3-dione derivatives to understand how structural modifications affect their biological functions. rajpub.comacs.org For example, 2D-QSAR and Hologram QSAR (HQSAR) analyses have been applied to a series of cyclohexanedione derivatives to model their herbicidal activity. Another study used multiple linear regression (MLR) and artificial neural network (ANN) techniques to build QSAR models for the inhibitory activity of 40 cyclohexane-1,3-dione derivatives against NSCLC cells. rajpub.comacs.org These models use calculated molecular descriptors—representing properties like shape, size, and electronic features—to build a predictive equation for biological activity (e.g., pIC₅₀). rajpub.com The resulting models can highlight which structural features are most important for activity, thereby guiding the synthesis of more potent compounds.

Conformational Energy Landscapes and Interconversion Processes

The conformational flexibility of the cyclohexane (B81311) ring system is a cornerstone of stereochemistry, dictating the three-dimensional shape and, consequently, the reactivity and biological activity of its derivatives. For this compound, the cyclohexane ring is complicated by the presence of two sp²-hybridized carbonyl carbons and an ethyl substituent at the 5-position. This substitution pattern significantly influences the conformational energy landscape and the pathways of interconversion between different spatial arrangements.

Computational studies on the parent molecule, 1,3-cyclohexanedione, provide a foundational understanding of the ring's intrinsic conformational behavior. These theoretical investigations reveal the relative energies of the various conformers, such as chair, boat, and twist-boat forms, as well as the energy barriers that must be overcome for the ring to flip from one conformation to another.

The introduction of an ethyl group at the 5-position of the 1,3-cyclohexanedione ring introduces a new set of conformational possibilities and energetic considerations. The ethyl group can reside in either an axial or an equatorial position in the dominant chair conformation. General principles of conformational analysis of substituted cyclohexanes suggest that the conformer with the bulky ethyl group in the equatorial position will be significantly more stable than the conformer with the ethyl group in the axial position. This is due to the avoidance of 1,3-diaxial interactions, which are steric clashes between the axial substituent and the axial hydrogens on the same side of the ring.

The interconversion process between the two chair forms (one with the ethyl group axial, the other with it equatorial) would proceed through a series of higher-energy twist-boat and boat conformations. The energy barrier for this ring flip would be influenced by the presence of the ethyl group, but it is expected to be of a similar order of magnitude to that of the parent 1,3-cyclohexanedione, with the transition state energies being modified by the steric requirements of the ethyl group.

A hypothetical conformational energy diagram for this compound can be constructed based on these principles. The two primary energy minima would correspond to the chair conformations with the ethyl group in the equatorial and axial positions, with the former being the global minimum. The transition states for ring inversion would connect these minima via intermediate twist-boat and boat conformations.

Table 1: Key Conformational Data for 1,3-Cyclohexanedione (by Analogy)

| Parameter | Value (kcal/mol) | Method of Determination |

| Conformational Inversion Energy | 1.87 | M06-2x/6-311++G(2d,2p) |

Applications of 5 Ethylcyclohexane 1,3 Dione As a Synthetic Building Block in Academic Research

Synthesis of Complex Organic Molecules and Scaffolds

5-Ethylcyclohexane-1,3-dione is a versatile building block in organic synthesis, prized for its reactivity that allows for the construction of more complex molecular structures. smolecule.com Its diketone functionality and the presence of an ethyl group make it a valuable precursor for creating intricate organic scaffolds. smolecule.com The reactivity of the carbonyl groups and the adjacent methylene (B1212753) group are central to its utility in forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

One of the key transformations involving cyclohexane-1,3-dione derivatives is their use in annulation reactions, such as the Robinson annulation, to build polycyclic systems. fiveable.me These reactions typically involve a Michael addition followed by an intramolecular aldol (B89426) condensation, leading to the formation of a new six-membered ring. smolecule.com The ethyl group at the 5-position can influence the stereochemical outcome of such reactions. fiveable.me

Furthermore, the dione (B5365651) can be functionalized at various positions. For instance, alkylation at the C-2 position is a common strategy to introduce further complexity. nih.govorgsyn.org The resulting 2,2-dialkylcyclohexane-1,3-diones are important intermediates in the synthesis of terpenoid and steroidal natural products. nih.gov The presence of the two carbonyl groups also allows for reactions like spirocyclization, creating unique three-dimensional structures. For example, reaction with specific sulfonium (B1226848) salts can yield spirocyclopropanes, which are themselves versatile intermediates for synthesizing other carbo- and heterocyclic compounds. jst.go.jp

The general class of cyclohexane-1,3-diones serves as a foundational unit for a wide array of molecular architectures, including polyphenols and unnatural amino acids. google.comgoogle.com Their ability to undergo a variety of chemical transformations makes them indispensable tools for synthetic chemists aiming to construct complex and functionally diverse molecules.

Table 1: Examples of Complex Scaffolds Synthesized from Cyclohexane-1,3-dione Derivatives

| Precursor | Reaction Type | Resulting Scaffold | Significance |

| 2-Methylcyclohexane-1,3-dione (B75653) | Robinson Annulation | Polycyclic systems | Core structures of steroids and terpenes fiveable.menih.gov |

| Cyclohexane-1,3-diones | Spirocyclization | Spirocyclopropanes | Building blocks for carbo- and heterocyclic compounds jst.go.jp |

| Substituted Cyclohexane-1,3-diones | Michael-Claisen Process | Polyphenols, Unnatural amino acids | Found in various natural products and bioactive molecules google.comgoogle.com |

Intermediate in Natural Product Synthesis

Cyclohexane-1,3-dione and its derivatives, including the 5-ethyl variant, are crucial intermediates in the total synthesis of numerous natural products. google.comgoogle.com Their structural features are embedded in a variety of naturally occurring compounds, making them logical starting points for synthetic endeavors. google.com

A significant application lies in the synthesis of terpenoids and steroids. nih.gov The cyclohexane-1,3-dione core can be elaborated through sequential reactions to construct the characteristic multi-ring systems of these natural products. For example, the synthesis of paspaline, an indole (B1671886) diterpenoid, utilizes a dialkyldiketone intermediate derived from 2-methylcyclohexane-1,3-dione. nih.gov

Derivatives of cyclohexane-1,3-dione are also employed in the synthesis of alkaloids and other bioactive compounds. google.comgoogle.com The synthesis of sexually deceptive chiloglottones, which are orchid pollinator attractants, has been achieved in high yields using 5-alkylcyclohexane-1,3-diones as key precursors. researchgate.net Additionally, the compound has been utilized in the synthesis of juglone, a naturally occurring naphthoquinone. biosynth.com

The general strategy often involves using the cyclohexane-1,3-dione as a scaffold onto which other functionalities and ring systems are built. The inherent reactivity of the diketone allows for controlled modifications, enabling the stereoselective synthesis of complex natural product architectures.

Table 2: Selected Natural Products Synthesized Using Cyclohexane-1,3-dione Intermediates

| Intermediate | Natural Product Class | Specific Example | Reference |

| 2-Methylcyclohexane-1,3-dione derivative | Indole Diterpenoid | Paspaline | nih.gov |

| 5-Alkylcyclohexane-1,3-diones | Orchid Pollinator Attractants | Chiloglottones | researchgate.net |

| This compound | Naphthoquinone | Juglone | biosynth.com |

| 2,2-Dimethylcyclohexane-1,3-dione | Steroid Precursor | (S)-3-Hydroxy-2,2-dimethylcyclohexanone | orgsyn.org |

Preparation of Bioactive Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of a wide range of bioactive heterocyclic compounds. researchgate.net The reactivity of the 1,3-dicarbonyl system allows it to be used in condensation reactions with various dinucleophiles to construct heterocyclic rings. smolecule.com

Cyclohexane-1,3-dione derivatives are key starting materials for producing medicinally important heterocyclic systems such as:

Acridinediones : These are synthesized by condensing the dione with an aldehyde and an amine or ammonia. researchgate.net

Xanthenes and Benzofurans : Acid-catalyzed reactions can lead to the formation of oxygen-containing heterocycles. jst.go.jpresearchgate.net

Indole derivatives : Ring-opening cyclization of spirocyclopropanes derived from cyclohexane-1,3-diones with primary amines can yield tetrahydroindol-4-ones. jst.go.jp

These heterocyclic scaffolds are present in many compounds with significant biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties. researchgate.net The versatility of the cyclohexane-1,3-dione core allows for the generation of large libraries of heterocyclic compounds for drug discovery screening. The ethyl substituent can modulate the lipophilicity and, consequently, the biological activity of the final products.

The synthesis of these heterocycles is often achieved through one-pot, multi-component reactions, which are efficient and align with the principles of green chemistry. researchgate.net

Table 3: Bioactive Heterocycles from Cyclohexane-1,3-dione Precursors

| Precursor | Reagents | Heterocyclic Product | Associated Biological Activity |

| Cyclohexane-1,3-dione | Aromatic aldehyde, Amine | Acridinedione | Antimalarial, Anticancer researchgate.net |

| Cyclohexane-1,3-dione-2-spirocyclopropane | Primary amine | Tetrahydroindol-4-one | Indole-based bioactives jst.go.jp |

| Cyclohexane-1,3-dione-2-spirocyclopropane | Acid catalyst | Tetrahydro-1-benzofuran-4-one | Benzofuran-based bioactives jst.go.jp |

| Cyclohexane-1,3-dione | Various dinucleophiles | Coumarins, Quinolines | Antiviral, Antibacterial researchgate.net |

Role in Medicinal and Pharmaceutical Synthesis

The scaffold of this compound is a key component in the development of new pharmaceutical agents. smolecule.com Its derivatives are attractive intermediates in medicinal and pharmaceutical chemistry due to their proven utility in constructing molecules with diverse therapeutic applications. google.com

A notable application is in the field of neurology. This compound has been identified as an allosteric modulator of the metabotropic glutamate (B1630785) receptor. biosynth.com This has led to the optimization of its structure to develop novel derivatives with potential for treating conditions like dyskinesia. biosynth.com Furthermore, derivatives such as (S)-5-(1-(3,5-bis(trifluoromethyl)phenoxy)ethyl)cyclohexane-1,3-dione (NU-9) have been shown to improve the health of diseased upper motor neurons, suggesting potential applications in treating neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). google.com

The cyclohexane-1,3-dione framework is also found in compounds with anti-inflammatory, herbicidal, and pesticidal activities. google.com For instance, certain 2-substituted-cyclohexane-1,3-diones are potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicides. google.com The ability to easily modify the cyclohexane-1,3-dione structure allows medicinal chemists to fine-tune the pharmacological properties of lead compounds to enhance efficacy and reduce side effects. smolecule.com

Table 4: Medicinal Applications of Cyclohexane-1,3-dione Derivatives

| Derivative | Therapeutic Area | Mechanism/Target | Reference |

| This compound | Neurology (Dyskinesia) | Allosteric modulator of metabotropic glutamate receptor | biosynth.com |

| (S)-5-(1-(3,5-bis(trifluoromethyl)phenoxy)ethyl)cyclohexane-1,3-dione (NU-9) | Neurology (ALS) | Improves health of upper motor neurons | google.com |

| 2-(substituted)-1,3-cyclohexanedione | Herbicides | Inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) | google.com |

| General Cyclohexane-1,3-dione derivatives | Anti-inflammatory | Various | google.com |

Utilization in the Synthesis of Specialty Reagents (e.g., Dimethyldioxirane)

While the provided search results mention that this compound is a key intermediate for the synthesis of dimethyldioxirane (B1199080) (DMDO), this appears to be an error in the source document. biosynth.com The standard and widely recognized precursor for the synthesis of DMDO is acetone (B3395972), not this compound. The synthesis involves the oxidation of acetone with a potassium peroxymonosulfate (B1194676) (e.g., Oxone).

However, cyclic 1,3-diones, in a broader sense, are used to create other types of specialty reagents. For example, their enolate forms can be used as nucleophiles in various synthetic transformations. The dione structure itself can be a precursor to electrochemical reagents, where its reduction can be studied and controlled. For instance, the electrochemical reduction of 2-methylcyclohexane-1,3-dione has been investigated to produce 3-hydroxy-2-methyl cyclohexanone (B45756), a useful building block. ijirset.com

Application as a Protecting Group in Organic Synthesis

The concept of a protecting group is fundamental in multi-step organic synthesis, where a reactive functional group is temporarily masked to prevent it from interfering with a reaction at another site in the molecule. uchicago.edulibretexts.org While simple alcohols or diols are not typically used as protecting groups themselves, they are the functional groups that are often protected.

There is no direct evidence in the provided search results to suggest that this compound itself is used as a protecting group. Protecting groups are typically moieties like benzyl (B1604629) ethers, silyl (B83357) ethers, or acetals, which can be selectively added and removed under specific conditions. uchicago.edulibretexts.org

However, the chemistry of 1,3-diones is relevant to the formation of certain protecting groups. For instance, 1,3-diols can be protected by reacting them with an aldehyde or ketone (like acetone) to form a cyclic acetal (B89532) (an acetonide). uchicago.edu While this compound is a 1,3-dione, it is not typically used to protect other molecules. Instead, its own carbonyl groups might be protected, for example, by conversion to ketals, to allow reactions to occur elsewhere on the molecule. This would be a standard tactic in a complex synthesis involving such a dione. uchicago.edu

Research into Biological Interactions and Potential Bioactivities of 5 Ethylcyclohexane 1,3 Dione Derivatives

Exploration of Receptor Modulation Potential

Derivatives of 5-ethylcyclohexane-1,3-dione have been identified as modulators of key receptors in the central nervous system. Notably, this compound itself has been shown to act as an allosteric modulator of the metabotropic glutamate (B1630785) receptor. biosynth.com This has spurred the development of novel derivatives with potential applications in treating conditions like dyskinesia. biosynth.com

Further research into related structures, specifically anilino enaminones derived from 5-methylcyclohexane-1,3-dione (B151930), has revealed positive allosteric modulation of GABA-A receptors. These compounds enhance GABAergic transmission, a mechanism that suggests potential for anxiolytic and anticonvulsant applications. researchgate.net For instance, the anilino enaminone KRS-5Me-4-OCF3 has been shown to decrease neuronal activity by directly regulating GABA-A receptors. This modulation is significant as it points to the versatility of the cyclohexanedione scaffold in interacting with different, yet crucial, neuronal receptors.

Table 1: Examples of Cyclohexane-1,3-dione Derivatives and Their Receptor Targets

| Derivative Class | Specific Compound Example | Receptor Target | Type of Modulation | Potential Application | Reference |

|---|---|---|---|---|---|

| Cyclohexane-1,3-dione | This compound | Metabotropic Glutamate Receptor | Allosteric Modulator | Dyskinesia | biosynth.com |

| Anilino Enaminone | KRS-5Me-4-OCF3 | GABA-A Receptor | Positive Allosteric Modulator | Anxiolytic, Anticonvulsant | |

| Anilino Enaminone | E139 | (Indirectly via GABA levels) | Suppresses Excitatory Synaptic Transmission | Neurotherapeutics | researchgate.net |

Studies on Influence over Cellular Signaling Pathways

The ability of this compound derivatives to modulate receptors directly translates to an influence over various cellular signaling pathways. smolecule.com By acting on metabotropic glutamate receptors and GABA-A receptors, these compounds can alter intracellular signaling cascades that are fundamental to neuronal excitability and synaptic transmission. biosynth.com

Beyond the nervous system, derivatives have been investigated for their impact on pathways related to cell proliferation and survival. The PIM kinases (PIM-1, -2, and -3) are serine/threonine kinases that function downstream of the JAK/STAT signaling pathway, which is activated by cytokines and growth factors to promote cell survival and proliferation. acs.org A derivative identified as PIM447, which features a substituted cyclohexyl ring derived from 5-methylcyclohexane-1,3-dione, is a potent inhibitor of all three PIM kinase isoforms. acs.org This inhibition demonstrates that the cyclohexane-dione scaffold can be used to create molecules that interfere with critical cancer-related signaling pathways like JAK/STAT. acs.org Furthermore, research on diphenyl ether derivatives of cyclohexanedione has shown they halt cell cycle progression at the G2/M phase, a crucial checkpoint in cell division, indicating another mechanism of influencing cellular pathways. csic.es

Investigation of Anti-inflammatory Research Prospects

The cyclohexane-1,3-dione class of compounds is recognized for its anti-inflammatory potential. google.comgoogle.com Research has focused on the ability of its derivatives to inhibit key enzymes in the inflammatory cascade. Inflammation is a complex process often driven by the prostaglandin (B15479496) (PG) and leukotriene (LT) pathways, which are mediated by cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, respectively. rsc.org

Studies on diarylidenecyclohexanone (DAC) derivatives have shown significant inhibitory activity against these enzymes. rsc.org For example, specific DAC compounds demonstrated potent inhibition of 5-LOX, with IC50 values comparable to the standard drug zileuton. rsc.org Another derivative effectively inhibited PGE2 production, a key inflammatory mediator, with an IC50 value similar to the inhibitor licofelone. rsc.org Further investigation using RT-PCR revealed that this inhibition was predominantly due to the suppression of COX-2 expression rather than mPGES1. rsc.org

In other research, hexahydroquinoline-3-carboxylate derivatives, synthesized from 1,3-cyclohexanedione (B196179) precursors, were found to decrease the levels of transforming growth factor-beta 1 (TGF-β1), a cytokine involved in chronic inflammation. ulakbim.gov.trtubitak.gov.tr These findings highlight the potential of cyclohexane-1,3-dione derivatives as templates for developing novel anti-inflammatory agents that can target multiple enzymatic and signaling pathways. google.comrsc.org

Table 2: Anti-inflammatory Activity of Cyclohexanedione Derivatives

| Derivative Class | Compound | Target Enzyme/Mediator | IC50 Value | Reference |

|---|---|---|---|---|

| Diarylidenecyclohexanone (DAC) | Compound Ic | PGE2 Production (COX-2) | 6.7 ± 0.19 μM | rsc.org |

| Diarylidenecyclohexanone (DAC) | Compound Ie | 5-LOX | 1.4 ± 0.1 μM | rsc.org |

| Diarylidenecyclohexanone (DAC) | Compound Ig | 5-LOX | 1.5 ± 0.13 μM | rsc.org |

| Diarylidenecyclohexanone (DAC) | Compound IIc | 5-LOX | 1.8 ± 0.12 μM | rsc.org |

| Diarylidenecyclohexanone (DAC) | Compound IIc | COX-2/mPGES1 | 7.5 ± 0.4 μM | rsc.org |

| Hexahydroquinoline-3-carboxylate | Compound 3e | TGF-β1 | Significant Decrease | ulakbim.gov.trtubitak.gov.tr |

Research into Anti-proliferative and Tyrosine Kinase Inhibitory Activities

The anti-proliferative properties of cyclohexane-1,3-dione derivatives have been a significant area of cancer research. researchgate.net Numerous studies have demonstrated the cytotoxic potential of these compounds against a variety of human cancer cell lines. acs.org

One study involved the synthesis of 40 different cyclohexane-1,3-dione-based compounds, which were evaluated for their inhibitory activity against six cancer cell lines, including non-small-cell lung cancer (NSCLC), colorectal cancer, and hepatocellular carcinoma. acs.org From this screening, 19 molecules were identified as promising cytotoxic candidates. acs.org A key molecular target for these compounds is the c-Met tyrosine kinase, an enzyme whose abnormal expression is linked to the proliferation of several human cancers, including NSCLC. acs.org

In a separate study, a series of cyclohexane-1,3-dione derivatives were synthesized and evaluated for anticancer activity against a human breast cancer cell line (MDA-MB-231). researchgate.net One particular derivative, compound 5c, showed potent activity with an LC50 value of 10.31 µg/ml. researchgate.net The anti-proliferative mechanism of some derivatives involves interaction with tubulin, a critical component of the cytoskeleton essential for cell division. csic.es Diphenyl ether derivatives of cyclohexanedione have been identified as tubulin-colchicine-site binders, leading to cell cycle arrest and demonstrating potent anti-proliferative activity against leukemia and cervical carcinoma cell lines with IC50 values in the nanomolar range. csic.es

Table 3: Anti-proliferative and Cytotoxic Activity of Cyclohexanedione Derivatives

| Derivative Class/Compound | Cancer Cell Line | Activity/Target | Measurement (IC50/LC50) | Reference |

|---|---|---|---|---|

| Cyclohexane-1,3-dione Derivatives | NSCLC (H460, A549), HT29, MKN-45, U87MG, SMMC-7721 | Cytotoxicity / c-Met Tyrosine Kinase | 19 active candidates identified | acs.org |

| Cyclohexane-1,3-dione Derivative (Compound 5c) | Human Breast (MDA-MB-231) | Anticancer Activity | LC50: 10.31 ± 0.003 µg/ml | researchgate.net |

| Diphenyl Ether Derivative | Mouse Leukemia (L1210) | Anti-proliferative / Tubulin Binding | IC50: ~10-40 nM | csic.es |

| Diphenyl Ether Derivative | Human Leukemia (CEM) | Anti-proliferative / Tubulin Binding | IC50: ~10-40 nM | csic.es |

| Diphenyl Ether Derivative | Human Cervical Carcinoma (HeLa) | Anti-proliferative / Tubulin Binding | IC50: ~10-40 nM | csic.es |

Studies on General Antimicrobial Research Potential

Derivatives of cyclohexane-1,3-dione have consistently demonstrated notable antimicrobial and antifungal properties. researchgate.net These compounds have been shown to inhibit the growth of a range of pathogenic bacteria and fungi, suggesting their potential use as antimicrobial agents. ppor.az

For instance, a series of 2,5-substituted 1,4-cyclohexanedione (B43130) derivatives were synthesized and tested for antibacterial and antifungal activity. asianpubs.org Two compounds, 2,5-dibenzylformate 1,4-cyclohexanedione and 2,5-diformanilide 1,4-cyclohexanedione, showed favorable activity against Escherichia coli and Bacillus subtilis. asianpubs.org Another study synthesized a new series of cyclohexane-1,3-dione derivatives via Michael addition and tested them for antimicrobial activity. researchgate.net The most active compound, 5c, had a minimum inhibitory concentration (MIC) of 2.5 mg/ml. researchgate.net

The antimicrobial spectrum of these derivatives includes both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Pseudomonas aeruginosa, as well as fungi such as Candida albicans. researchgate.netasianpubs.orgresearchgate.net Research into metal complexes of cyclohexanedione derivatives also revealed moderate antibacterial activity against E. coli, S. aureus, and Salmonella typhimurium, with some complexes showing effectiveness comparable to the antibiotic ampicillin.

Table 4: Antimicrobial Activity of Cyclohexanedione Derivatives

| Derivative/Compound | Target Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 2,5-dibenzylformate 1,4-cyclohexanedione | Escherichia coli | 26.7 μg/mL | asianpubs.org |

| 2,5-dibenzylformate 1,4-cyclohexanedione | Bacillus subtilis | 33.6 μg/mL | asianpubs.org |

| 2,5-diformanilide 1,4-cyclohexanedione | Escherichia coli | 24.2 μg/mL | asianpubs.org |

| 2,5-diformanilide 1,4-cyclohexanedione | Bacillus subtilis | 32.3 μg/mL | asianpubs.org |

| Cyclohexane-1,3-dione Derivative (Compound 5c) | Various microbes | 2.5 mg/ml | researchgate.net |

| Diethyl-4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate | Escherichia coli | 62.5 µg/mL | researchgate.net |

| Diethyl-4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate | Pseudomonas aeruginosa | 62.5 µg/mL | researchgate.net |

| Diethyl-4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate | Staphylococcus aureus | 125 µg/mL | researchgate.net |

| Diethyl-4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate | Candida tropicalis | 62.5 µg/mL | researchgate.net |

Future Perspectives and Emerging Research Avenues for 5 Ethylcyclohexane 1,3 Dione

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of 5-Ethylcyclohexane-1,3-dione often involves methods such as base-catalyzed condensation of ethyl acetoacetate (B1235776) with cyclohexanone (B45756) or the direct alkylation of cyclohexane-1,3-dione with ethyl bromide. acs.org While effective, these methods can present challenges related to atom economy and the use of hazardous reagents. Future research is increasingly focused on developing more sustainable and efficient synthetic protocols.

A promising direction lies in the development of one-pot synthesis strategies. For instance, a regio-selective, consecutive Michael-Claisen process has been developed for synthesizing substituted cyclohexane-1,3-dione derivatives from acetone (B3395972) and α,β-unsaturated esters. google.com Adapting such a facile and atom-economical process for the large-scale production of this compound could significantly enhance its accessibility for various research and industrial applications.

Future research in this area is expected to explore:

Catalytic Approaches: The use of novel organocatalysts or transition-metal catalysts to improve reaction efficiency and selectivity under milder conditions.

Flow Chemistry: The application of continuous flow technologies to enable safer, more scalable, and highly controlled synthesis.

Bio-catalysis: The use of enzymes to catalyze the formation of the cyclohexane-1,3-dione core, offering a highly sustainable and stereoselective synthetic route.

Discovery of Undiscovered Chemical Transformations and Reactivity Patterns

The reactivity of this compound is largely dictated by its diketone functionality, which allows for reactions such as aldol (B89426) condensations, reductions, and cyclizations. smolecule.com However, there is a vast, underexplored landscape of chemical transformations that could unlock new synthetic possibilities.

Emerging research on related cyclohexane-1,3-diones suggests several exciting avenues for exploration with the 5-ethyl derivative:

Semmler–Wolff-type Aromatization: A novel method has been described for the synthesis of 3-acetoxyaniline derivatives from substituted cyclohexane-1,3-diones via the regioselective formation of their monooximes and subsequent aromatization. oup.com Applying this to this compound could provide a new pathway to valuable aniline (B41778) derivatives.

Ring-Opening Cyclization: The ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines has been shown to efficiently produce 2-substituted tetrahydroindol-4-ones. acs.org Investigating the synthesis and reactivity of a spirocyclopropane derivative of this compound could lead to novel heterocyclic structures.

Michael Additions to Nitro-olefins: Cyclohexane-1,3-diones exhibit unusual behavior in Michael additions to nitro-olefins, leading to the formation of 3-substituted 6,7-dihydro-2-hydroxyiminobenzofuran-4(5H)-ones. rsc.org A detailed study of this reaction with this compound could yield new classes of complex heterocyclic compounds.

Exploration of New Derivative Classes for Targeted Academic Research

A significant area of future research lies in the synthesis and evaluation of novel derivatives of this compound for specific academic and therapeutic purposes. The modification of this core structure has already led to the development of compounds with interesting biological activities.

For example, derivatives of this compound have been investigated as allosteric modulators of the metabotropic glutamate (B1630785) receptor, with potential applications in the treatment of movement disorders like dyskinesia. biosynth.com This highlights the potential of the this compound scaffold in medicinal chemistry.

Future research will likely focus on creating derivative libraries for screening against a wide range of biological targets. Key areas of interest include:

Neurological Disorders: Building on the initial findings related to glutamate receptor modulation. biosynth.com

Oncology: Investigating the anticancer potential of new derivatives, as has been done for other cyclohexane-1,3-dione analogs against non-small-cell lung cancer. nih.gov

Infectious Diseases: Exploring the antimicrobial and antifungal properties of novel derivatives.

The following table outlines potential derivative classes and their research focus:

| Derivative Class | Potential Research Focus |

| Enaminones | Precursors for nitrogen and oxygen-containing heterocycles with potential biological activities. tandfonline.com |

| Spiro-heterocycles | Exploration as selective glucocorticoid receptor modulators for autoimmune and inflammatory diseases. google.com |

| Benzofuranones | Synthesis of complex heterocyclic systems with potential pharmacological properties. rsc.org |

| Tetrahydroindol-4-ones | Building blocks for synthetically useful indoline (B122111) and 4-hydroxyindole (B18505) derivatives. acs.org |

Advanced Computational Predictions for Structure-Function Relationships and Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics (MD) simulations can provide deep insights into how the chemical structure relates to its function.

Recent studies on analogous cyclohexane-1,3-dione derivatives have successfully employed these methods to:

Predict Biological Activity: QSAR models have been developed to predict the inhibitory activity of cyclohexane-1,3-dione derivatives against cancer cell lines and enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govfrontiersin.org

Understand Binding Interactions: Molecular docking and MD simulations have elucidated the binding modes of these derivatives within protein active sites, revealing key interactions that drive their biological effects. researchgate.net

Guide Drug Design: The insights from these computational studies provide a rational basis for the design of new, more potent and selective inhibitors. researchgate.net

Future research on this compound will undoubtedly leverage these advanced computational approaches. By combining quantum mechanical calculations with empirical corrections, it is possible to accurately predict various properties, including NMR spectra, which can aid in structure elucidation. researchgate.net The in silico design and screening of virtual libraries of this compound derivatives will enable a more focused and efficient approach to identifying lead compounds for various applications.

Integrated Multi-Disciplinary Research Approaches for Comprehensive Understanding

A comprehensive understanding of the potential of this compound and its derivatives can only be achieved through integrated, multi-disciplinary research. This involves combining expertise from organic chemistry, medicinal chemistry, computational chemistry, biology, and materials science.

The existing and potential applications of this compound and its analogs already span multiple fields:

Pharmaceuticals: As a scaffold for drugs targeting neurological disorders, cancer, and inflammatory diseases. google.combiosynth.comnih.gov

Agrochemicals: As a precursor for herbicides that inhibit enzymes like HPPD. vulcanchem.com